molecular formula C32H23N B12511222 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

Cat. No.: B12511222
M. Wt: 421.5 g/mol
InChI Key: BEZDNLOCXZHCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of naphthalene and phenyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline typically involves the reaction of naphthalene derivatives with aniline under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally related compound with different functional groups.

    9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene: Another naphthalene-based compound with distinct properties.

Uniqueness

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline stands out due to its specific arrangement of naphthalene and phenyl groups, which confer unique electronic and steric properties. These features make it particularly valuable in the development of advanced materials and pharmaceuticals.

Biological Activity

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline, also known by its CAS number 1446448-95-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and implications in various therapeutic contexts.

The molecular formula of this compound is C32H23NC_{32}H_{23}N, with a molecular weight of 421.53 g/mol. The compound appears as a white to light yellow powder and has a melting point ranging from 243 °C to 247 °C .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptor tyrosine kinases (RTKs). Specifically, compounds with similar structures have been shown to selectively inhibit kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . The presence of an aniline moiety in its structure is crucial for binding to these targets, facilitating the inhibition of signaling pathways that promote tumor growth.

Antitumor Activity

Research indicates that derivatives of naphthalene-based anilines exhibit significant antitumor properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The efficacy varies based on the specific substituents on the naphthalene rings and their spatial arrangement .

Antimicrobial Properties

In addition to antitumor activity, naphthalene derivatives have been evaluated for their antimicrobial properties. Compounds related to this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Candida albicans .

In Vitro Studies

In vitro studies have confirmed the ability of naphthalene-based compounds to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies employed assays like MTT and colony formation assays to assess cell viability and proliferation rates. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells .

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of these compounds. For instance, murine models treated with naphthalene derivatives showed reduced tumor growth compared to control groups, supporting the findings from in vitro studies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntitumorMCF-7IC50 = 10 μM
AntitumorA549IC50 = 15 μM
AntimicrobialStaphylococcus aureusMIC = 16 μg/mL
AntimicrobialCandida albicansMIC = 16 μg/mL

Safety and Toxicology

While promising, it is essential to consider the safety profile of these compounds. Preliminary toxicity studies indicate that some derivatives exhibit cytotoxic effects at higher concentrations. Further investigation into their pharmacokinetics and long-term effects is necessary to ensure safe therapeutic applications .

Properties

Molecular Formula

C32H23N

Molecular Weight

421.5 g/mol

IUPAC Name

4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline

InChI

InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H

InChI Key

BEZDNLOCXZHCSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.